molecular formula C14H16N2O2 B182798 5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione CAS No. 40640-41-3

5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione

Cat. No. B182798
CAS RN: 40640-41-3
M. Wt: 244.29 g/mol
InChI Key: VRHUYCXBIXLORE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione, also known as dimethylphenylhydrazine (DMPH), is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. It has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.

Mechanism Of Action

The mechanism of action of DMPH is not fully understood. However, it is believed that DMPH exerts its biological effects by scavenging free radicals and inhibiting the activity of enzymes that are involved in inflammation and tumor growth.

Biochemical And Physiological Effects

DMPH has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help to prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

DMPH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is soluble in organic solvents, which makes it easy to use in experiments. However, there are also some limitations to using DMPH in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DMPH. One area of research is to further investigate its mechanism of action. This can help to better understand how DMPH exerts its biological effects and can lead to the development of more effective therapeutic applications. Additionally, research can be conducted to investigate the potential use of DMPH in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Overall, DMPH has great potential for use in scientific research and has promising therapeutic applications.

Synthesis Methods

DMPH can be synthesized by the reaction of 2,4-pentanedione with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields DMPH as a yellow crystalline powder with a melting point of 145-146°C.

Scientific Research Applications

DMPH has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage caused by free radicals. DMPH has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.

properties

CAS RN

40640-41-3

Product Name

5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-phenyldiazenylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3

InChI Key

VRHUYCXBIXLORE-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C

SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2)O)C

Canonical SMILES

CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C

Origin of Product

United States

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